molecular formula C6H9N3O4 B077024 去甲基米索咪唑 CAS No. 13551-92-3

去甲基米索咪唑

货号 B077024
CAS 编号: 13551-92-3
分子量: 187.15 g/mol
InChI 键: NUGLIYXAARVRPQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Desmethylmisonidazole (DESMISO) is synthesized through chemical pathways that involve the modification of misonidazole or similar nitroimidazole compounds. The synthesis processes are tailored to introduce specific functional groups, enhancing its radiosensitizing efficiency or altering its pharmacokinetic profile. For instance, studies on nitroimidazole adducts, including DESMISO, with rhodium(II) carboxylates have shown that these compounds can be synthesized to possess enhanced radiosensitizing properties, demonstrating the flexibility and adaptability of DESMISO's chemical synthesis to achieve desired biochemical outcomes (Goodgame et al., 1986).

Molecular Structure Analysis

The molecular structure of DESMISO plays a crucial role in its chemical behavior and interaction with biological molecules. For instance, the presence of the nitroimidazole moiety is central to its function as a radiosensitizer. Structural analyses, such as X-ray crystallography of DESMISO complexes, reveal how its molecular conformation facilitates interactions with metal ions and enhances radiosensitizing effects when bound to certain metal complexes (Goodgame et al., 1986).

Chemical Reactions and Properties

DESMISO undergoes various chemical reactions, particularly in the presence of metal ions such as Zn(II), Co(II), and Fe(III), leading to the formation of complexes. These interactions are significant in biological contexts, affecting the drug's distribution, efficacy, and toxicity. Electrochemical studies have highlighted these interactions, providing insights into how DESMISO and similar compounds react in biological media, which is crucial for understanding its mechanism of action as a radiosensitizer (Breccia et al., 1982).

Physical Properties Analysis

The physical properties of DESMISO, such as solubility, melting point, and stability, are essential for its formulation and delivery as a therapeutic agent. Its pharmacokinetic profile, characterized by absorption, distribution, metabolism, and excretion patterns, is directly influenced by these properties. Studies have demonstrated that DESMISO has a faster plasma clearance and shorter half-life compared to its parent compound, misonidazole, which impacts its dosing regimen and potential side effects (Dische et al., 1981).

Chemical Properties Analysis

The chemical properties of DESMISO, including its reactivity, stability under various conditions, and interactions with other compounds, determine its efficacy and safety profile. Its ability to form complexes with metals, undergo reduction, and interact with cellular components underlies its role as a radiosensitizer. These chemical interactions are crucial for its biological activity, especially in creating hypoxic conditions that enhance radiation therapy's effectiveness (Breccia et al., 1982).

科学研究应用

  1. 神经毒性评估:对去甲基米索咪唑进行了评估,以了解其诱导外周神经损伤的潜力。发现其与米索咪唑具有类似的诱导损伤潜力,尽管剂量方案有所不同 (Rose & Taylor, 1985)

  2. 遗传毒性和细胞毒性效应:研究了去甲基米索咪唑对哺乳动物细胞的细胞学效应,发现它对低氧和有氧细胞都具有潜在的遗传毒性,对有氧细胞的细胞毒性效应更为显著 (Geard et al., 1982)

  3. 在人类肿瘤和脑脊液中的浓度:研究了去甲基米索咪唑在人类肿瘤和脑脊液中的浓度,发现它在人类肿瘤中达到良好的浓度,并且在血浆中的半衰期比米索咪唑短,表明减少了神经毒性 (Dische et al., 1981)

  4. 肿瘤治疗中的放射增敏作用:研究了在间质腔内放射治疗期间使用去甲基米索咪唑增敏RIF-1小鼠侧腹肿瘤,显示出显著的放射增敏效果 (Bernstein et al., 1982)

  5. 硝基咪唑类药物的临床经验:临床经验表明,去甲基米索咪唑在整个放射治疗过程中可以在人类肿瘤中达到有效的放射增敏水平,并且与米索咪唑相比,神经毒性减少 (Dische et al., 1982)

  6. 与维生素B6的相互作用:一项探讨维生素B6与去甲基米索咪唑和米索咪唑相互作用的研究发现,维生素B6对神经毒性没有一致的保护作用,表明维生素B6对预防这些化合物的临床神经毒性没有用处 (Coleman et al., 1984)

  7. 抑制乳酸产生:发现去甲基米索咪唑在有氧条件下抑制CHO细胞的乳酸产生,表明对糖酵解途径具有抑制作用 (Chao et al., 1982)

  8. 放射增敏联合化疗:一项研究评估了放射增敏剂包括去甲基米索咪唑增强烷基化剂的抗肿瘤活性,显示出显著的抗肿瘤活性增强 (Clement & Johnson, 1982)

安全和危害

According to the safety data sheet, Desmethylmisonidazole is classified as having acute toxicity (oral and dermal), skin corrosion, and serious eye damage . In case of contact with skin or eyes, immediate medical attention is advised .

未来方向

While specific future directions for Desmethylmisonidazole are not mentioned in the search results, the field of controlled drug delivery presents promising future directions for many drugs . The development of new materials and the establishment of structure-function relationships are areas of active research .

属性

IUPAC Name

3-(2-nitroimidazol-1-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4/c10-4-5(11)3-8-2-1-7-6(8)9(12)13/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGLIYXAARVRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875669
Record name Desmethylmisonidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylmisonidazole

CAS RN

13551-92-3
Record name Desmethylmisonidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13551-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylmisonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylmisonidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Desmethylmisonidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-nitro-1H-imidazol-1-yl)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLMISONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N358OVQW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethylmisonidazole
Reactant of Route 2
Reactant of Route 2
Desmethylmisonidazole
Reactant of Route 3
Reactant of Route 3
Desmethylmisonidazole
Reactant of Route 4
Reactant of Route 4
Desmethylmisonidazole
Reactant of Route 5
Desmethylmisonidazole
Reactant of Route 6
Reactant of Route 6
Desmethylmisonidazole

Citations

For This Compound
405
Citations
MRL Stratford, AI Minchinton, S Dische… - International Journal of …, 1982 - Elsevier
The O-demethylated metabolite of misonidazole, Ro 05–9963, has been administered orally, prior to irradiation, to over 50 patients with malignant disease in order to assess the …
Number of citations: 7 www.sciencedirect.com
CN Coleman, TH Wasserman, TL Phillips… - International Journal of …, 1982 - Elsevier
Since January 1981, 52 patients have entered the Radiation Therapy Oncology Group Phase I trial with intravenous (iv) desmethylmisonidazole (DMM). DMM is less lipophilic than …
Number of citations: 40 www.sciencedirect.com
S Dische, MI Saunders, PJ Riley, J Hauck… - British Journal of …, 1981 - nature.com
The concentration of desmethylmisonidazole (DESMISO) was determined in 60 biopsy samples taken from 13 human tumours and in cerebrospinal fluid (CSF) from 8 patients after oral …
Number of citations: 22 www.nature.com
RW Hubbard, FA Beierle - … of Chromatography B: Biomedical Sciences and …, 1982 - Elsevier
The nitroimidszoles, which include misonidazole (Fig. l), are potent hypoxic cell radiosensitizing compounds with good correlation between the nitroimidazole serum concentrations and …
Number of citations: 6 www.sciencedirect.com
RAS White, P Workman - British journal of cancer, 1980 - nature.com
The hypoxic cell radiosensitizer desmethylmisonidazole (1-(2-nitroimidazol-1-yl)-2, 3-propandiol; Ro 05-9963; DEMIS) was administered to 4 dogs at doses of 50 and 200 mg/kg by …
Number of citations: 34 www.nature.com
P Workman - Cancer Chemotherapy and Pharmacology, 1980 - Springer
An understanding of lipophilicity and pharmacokinetics is important in developing alternative radiosensitizers to misonidazole (MIS). Analogues more hydrophilic that MIS, including its O…
Number of citations: 35 link.springer.com
PG Meering, RAA Maes - … of Chromatography B: Biomedical Sciences and …, 1981 - Elsevier
A high-performance liquid chromatographic method for the simultaneous determination of misonidazole and desmethylmisonidazole in plasma is described. After plasma is …
Number of citations: 5 www.sciencedirect.com
CN Coleman, VK Hirst, DM Brown, J Halsey - International Journal of …, 1984 - Elsevier
The clinical usefulness of misonidazole (MISO) and desmethylmisonidazole (DMM) is severely limited by neurotoxicity. Based on theoretical considerations and on laboratory data …
Number of citations: 11 www.sciencedirect.com
PG Meering, RA Baumann, JJ Zijp… - Journal of Chromatography …, 1984 - Elsevier
… mobile phase was made, containing desmethylmisonidazole, … in the range 6-60 mg/l as well as desmethylmisonidazole … lines of typical calibration curves are for desmethylmisonidazole …
Number of citations: 10 www.sciencedirect.com
NM Bleehen - Nitroimidazoles: Chemistry, Pharmacology, and …, 1980 - Springer
The role of hypoxic cell radiosensitisers in the management of cancer in patients has been the subject of several meetings (1,2) including the present one. This report concerns itself …
Number of citations: 3 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。